![molecular formula C26H36O2S2 B14629258 (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid CAS No. 56056-75-8](/img/structure/B14629258.png)
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid: is an organic compound characterized by the presence of a dodecylsulfanyl group attached to a phenyl ring, which is further connected to another phenyl ring via a sulfanyl linkage. This compound also contains an acetic acid functional group. The unique structure of this compound makes it interesting for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid typically involves the following steps:
Formation of the Dodecylsulfanyl Group: This can be achieved by reacting dodecanethiol with a suitable halogenated aromatic compound under basic conditions.
Coupling Reaction: The dodecylsulfanyl-substituted aromatic compound is then coupled with another aromatic compound containing a sulfanyl group. This can be done using a palladium-catalyzed cross-coupling reaction.
Introduction of the Acetic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used in studies involving sulfanyl-containing compounds and their interactions with biological systems.
Industry:
Surfactants: The dodecylsulfanyl group imparts surfactant properties to the compound, making it useful in formulations for detergents and emulsifiers.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
Mécanisme D'action
The mechanism of action of (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid involves its interaction with molecular targets through its sulfanyl and acetic acid groups. The sulfanyl groups can form strong interactions with metal ions, making the compound effective in catalytic processes. The acetic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
- (2-{[4-(Octylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Hexylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
- (2-{[4-(Butylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid
Comparison:
- Chain Length: The primary difference between these compounds lies in the length of the alkyl chain attached to the sulfanyl group. The dodecyl chain in (2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phen
Propriétés
Numéro CAS |
56056-75-8 |
|---|---|
Formule moléculaire |
C26H36O2S2 |
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
2-[2-(4-dodecylsulfanylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C26H36O2S2/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-16-18-24(19-17-23)30-25-15-12-11-14-22(25)21-26(27)28/h11-12,14-19H,2-10,13,20-21H2,1H3,(H,27,28) |
Clé InChI |
UZDZRUJEIWEPSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


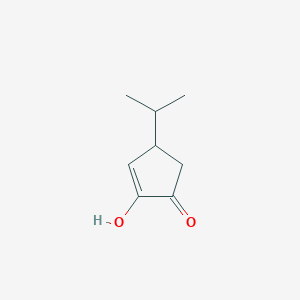
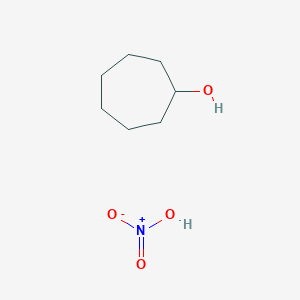

![[(2R,3S)-2-Phenyl-3,4-dihydro-2H-1-benzopyran-3-yl]methanol](/img/structure/B14629188.png)

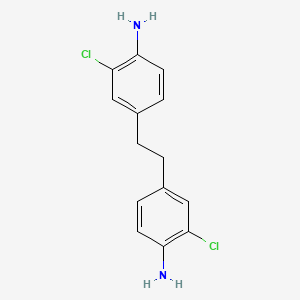
![1,1,1-Trifluoro-N-[3-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14629209.png)
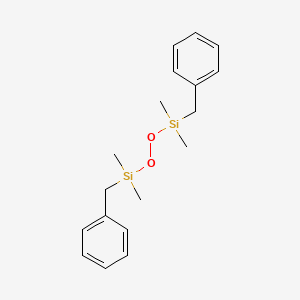
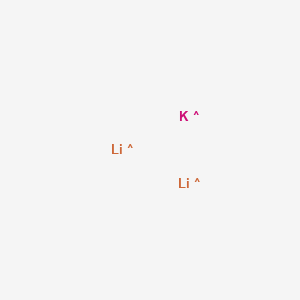
![4-[(Z)-(4-Hexylphenyl)-ONN-azoxy]benzonitrile](/img/structure/B14629217.png)
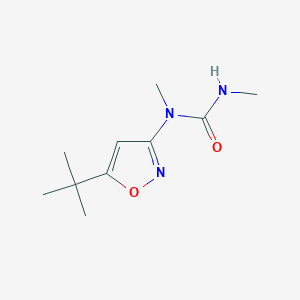
![N-[(E)-Aminomethylidene]methanimidamide](/img/structure/B14629230.png)

![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
